molecular formula C19H18N2O3 B4100685 2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4100685
M. Wt: 322.4 g/mol
InChI Key: ZUKHTAIFRSERHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of oxazole and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-methyl-1,2-oxazole with a suitable phenyl-substituted precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed in industrial settings to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
  • N-(5-Methyl-1,2-oxazol-3-yl)prop-2-enamide

Uniqueness

Compared to similar compounds, 2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique combination of oxazole and isoindole structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(5-methyl-1,2-oxazol-3-yl)-8-phenyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-10-7-15(20-24-10)21-18(22)16-12-8-13(11-5-3-2-4-6-11)14(9-12)17(16)19(21)23/h2-7,12-14,16-17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKHTAIFRSERHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3C4CC(C3C2=O)C(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(5-methyl-1,2-oxazol-3-yl)-5-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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